molecular formula C18H22N2O3S B5568849 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B5568849
M. Wt: 346.4 g/mol
InChI Key: NKLJZZDFOITGHB-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple functional groups such as sulfonyl, anilino, and acetamide

Scientific Research Applications

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the anilino intermediate: This step might involve the reaction of 2,3-dimethylaniline with a sulfonylating agent such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Acylation: The intermediate is then reacted with 4-methylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce sulfides.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenylamino)-N-(4-methylphenyl)acetamide
  • 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is unique due to the presence of both sulfonyl and acetamide functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific substitution pattern on the aromatic rings also contributes to its uniqueness.

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-8-10-16(11-9-13)19-18(21)12-20(24(4,22)23)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLJZZDFOITGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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